molecular formula C9H19ClN2O B13500110 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride

Cat. No.: B13500110
M. Wt: 206.71 g/mol
InChI Key: BUGQQGIMPQNZIA-WSZWBAFRSA-N
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Description

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride involves multiple steps. One common method includes the reaction of 3-ethylpiperidine with acetic anhydride to form the corresponding acetamide. The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid hydrochloride
  • 3-ethylpiperidine derivatives

Uniqueness

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

IUPAC Name

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-2-7-6-11-4-3-8(7)5-9(10)12;/h7-8,11H,2-6H2,1H3,(H2,10,12);1H/t7-,8-;/m0./s1

InChI Key

BUGQQGIMPQNZIA-WSZWBAFRSA-N

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CC(=O)N.Cl

Canonical SMILES

CCC1CNCCC1CC(=O)N.Cl

Origin of Product

United States

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